molecular formula C12H23N3 B12880913 5-Ethyl-1-octyl-1H-1,2,4-triazole

5-Ethyl-1-octyl-1H-1,2,4-triazole

Cat. No.: B12880913
M. Wt: 209.33 g/mol
InChI Key: YZEXQPBNKOVESQ-UHFFFAOYSA-N
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Description

5-Ethyl-1-octyl-1H-1,2,4-triazole is a chemical compound with the molecular formula C12H23N3 and a molecular weight of 209.33 g/mol . It features the 1,2,4-triazole core, a five-membered aromatic heterocycle known for its remarkable stability to metabolic degradation and its capacity to form hydrogen bonds, which is favorable for binding to biomolecular targets . This specific derivative incorporates ethyl and octyl alkyl chains; literature indicates that the addition of such alkyl groups can significantly influence the biological activity, particularly in enhancing antimicrobial properties . The compound is identified by the CAS Registry Number 209969-92-6 . The 1,2,4-triazole scaffold is of immense interest in medicinal chemistry due to its wide spectrum of pharmacological activities. Researchers have extensively explored triazole derivatives for their potent antifungal, antibacterial, anti-inflammatory, anticancer, and antiviral properties . The triazole ring can function as a bioisostere for other heterocycles or as a linker unit to connect different pharmacophores, leading to innovative bifunctional drug candidates . In antifungal research, for instance, triazoles are known to inhibit the cytochrome P450-dependent enzyme lanosterol 14α-demethylase, thereby disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane . Beyond pharmaceutical applications, triazole compounds are also valuable in agrochemicals and materials science . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

5-ethyl-1-octyl-1,2,4-triazole

InChI

InChI=1S/C12H23N3/c1-3-5-6-7-8-9-10-15-12(4-2)13-11-14-15/h11H,3-10H2,1-2H3

InChI Key

YZEXQPBNKOVESQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C(=NC=N1)CC

Origin of Product

United States

Preparation Methods

Table 1: Reaction Conditions for Cyclization

Reactants Solvent Temperature Duration Yield
Ethyl hydrazine + Octyl isocyanate Ethanol Reflux (~78°C) ~6 hours High yield (~85%)

Microwave-Assisted Alkylation

Microwave irradiation has been employed for regioselective alkylation of 1,2,4-triazoles. This method uses ionic liquids as solvents and potassium carbonate as a base to enhance reaction rates and yields.

Advantages:

  • Faster reaction time (15 minutes compared to conventional methods requiring up to 24 hours).
  • Improved yields (~94% for regioselective alkylation).
  • Environmentally sustainable due to recyclable ionic liquids.

Table 2: Microwave-Assisted Alkylation Conditions

Base Solvent Temperature Duration Yield
Potassium carbonate Hexylpyridinium bromide ~110°C ~15 min ~94%

Industrial Production Techniques

Industrial-scale production often employs high-pressure reactors and advanced techniques such as microwave irradiation:

  • High-Pressure Reactor Method : Hydrazine hydrate reacts with methyl formate and ammonium salts under sealed stirring at elevated temperatures (~120–130°C). This process yields intermediate compounds that are further crystallized into triazoles.

Table 3: Industrial Synthesis Parameters

Reactants Pressure (atm) Temperature (°C) Duration (hrs) Yield (%)
Hydrazine hydrate + Methyl formate + Ammonium chloride ~10 ~120–130 ~1–1.5 ~90

Green Chemistry Approaches

Recent studies have focused on environmentally friendly methods using water and ethanol as solvents. These approaches reduce waste generation and energy consumption while maintaining high yields.

One-Pot Synthesis:

This method involves the addition of alkyl isothiocyanates to substituted hydrazides in ethanol followed by refluxing in sodium hydroxide solution.

Regioselective Alkylation Using Mild Bases

Milder protocols for alkylation use tetrahydrofuran (THF) as a solvent and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base. These conditions avoid sub-zero temperatures and achieve high regioselectivity.

Table 4: Mild Alkylation Protocols

Base Solvent Temperature (°C) Duration (hrs) Yield (%)
DBU THF ~25 ~6 ~86–94

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1-octyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Triazoles, including 5-Ethyl-1-octyl-1H-1,2,4-triazole, are recognized for their diverse pharmacological activities. The compound exhibits significant potential in the following areas:

  • Antimicrobial Activity : Triazoles have shown effectiveness against various bacteria and fungi. For instance, derivatives of 1,2,4-triazoles have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that certain triazole derivatives outperform traditional antibiotics in efficacy .
  • Antiviral Activity : Triazole compounds have been investigated for their antiviral properties, particularly in inhibiting viral replication. This application is crucial in developing treatments for viral infections such as influenza and HIV .
  • Anticancer Properties : The structural versatility of triazoles allows for the design of novel anticancer agents. Research has demonstrated that specific triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells .

Case Study: Antibacterial Activity Evaluation

A study evaluated the antibacterial efficacy of various 1,2,4-triazole derivatives against common pathogens. The results indicated that compounds with an ethyl or octyl group exhibited enhanced activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Agricultural Applications

Fungicides and Herbicides

Triazoles are widely used in agriculture as fungicides due to their ability to disrupt fungal cell membrane synthesis. The compound this compound has been explored for its potential as a fungicide:

  • Fungal Pathogen Control : Research has shown that triazole-based fungicides can effectively manage fungal diseases in crops such as wheat and rice. They work by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes .

Case Study: Efficacy Against Plant Pathogens

In a controlled study, this compound was tested against Fusarium graminearum, a major pathogen affecting cereal crops. The results demonstrated a significant reduction in fungal growth, suggesting its potential as an effective agricultural fungicide .

Material Science

Polymer Chemistry

Triazoles are increasingly being incorporated into polymers due to their thermal stability and mechanical properties. The unique structure of this compound allows it to serve as a monomer or additive in polymer synthesis:

  • Thermal Stability Enhancements : Polymers containing triazole units exhibit improved thermal stability compared to their non-triazole counterparts. This property is advantageous for applications in high-temperature environments .

Case Study: Synthesis of Triazole-Based Polymers

A recent study focused on synthesizing polyurethanes incorporating triazole moieties. The resulting materials displayed enhanced mechanical strength and thermal resistance, making them suitable for applications in coatings and adhesives .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntimicrobial AgentsEffective against Gram-positive/negative bacteria with low MICs
Antiviral CompoundsPotential in inhibiting viral replication
Anticancer AgentsInduces apoptosis in cancer cells
Agricultural PracticesFungicidesEffective control of Fusarium graminearum
HerbicidesDisrupts fungal cell membranes
Material SciencePolymer AdditivesEnhances thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 5-Ethyl-1-octyl-1H-1,2,4-triazole involves its ability to form hydrogen bonds with biological targets, such as enzymes and receptors. This interaction can inhibit the activity of these targets, leading to various biological effects. The compound’s molecular targets include enzymes involved in metabolic pathways and receptors on cell surfaces .

Comparison with Similar Compounds

Substituent Effects :

  • 3-Amino-5-(4-chloro-2-phenoxyphenyl)-4H-1,2,4-triazole (Anticonvulsant Derivative): This compound () substitutes position 5 with a halogenated aryl group, enabling π-π interactions and enhancing binding to neurological targets.
  • 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione : Substitution at position 3 with ethyl and a thione group at position 5 () demonstrates how sulfur incorporation alters hydrogen-bonding capabilities and crystallinity, as shown by its single-crystal X-ray structure (R factor = 0.042).
  • Schiff Base Triazoles (SB1 and SB2): These derivatives () feature benzylidene-amino and nitro/hydroxybenzylidene groups, which enhance stability and enable chelation with metal ions. Their synthesis employs concentrated sulfuric acid as a catalyst, differing from the CAN-catalyzed one-pot method used for imidazole-triazole hybrids ().

Anticonvulsant Activity :

  • Compound 3 from ([ED50 = 1.4 mg/kg]) outperforms diazepam in PTZ-induced convulsion models, emphasizing the role of electron-withdrawing substituents (e.g., 2-fluorophenoxy) in enhancing activity. The octyl chain in 5-Ethyl-1-octyl-1H-1,2,4-triazole may reduce CNS penetration due to increased molecular weight, suggesting a need for structural optimization.

Antimicrobial and Antitumor Activity :

  • Derivatives like 4d–4f and 5a () exhibit moderate to high antimicrobial activity. For instance, 4f (melting point 128–129°C) combines chloro and fluoro substituents, enhancing hydrophobic interactions with bacterial membranes. The octyl chain in the target compound could similarly improve lipid bilayer interactions but may reduce solubility.

Stability in Solution :

  • Hemiaminal triazoles () decompose in DMSO, underscoring the importance of substituent choice for stability. The octyl group’s hydrophobicity might mitigate decomposition in aqueous environments compared to polar derivatives.

Physicochemical Properties

Melting Points and Solubility :

  • Alkyl-substituted triazoles generally exhibit lower melting points than aryl derivatives. For example, 3-ethyl-1H-1,2,4-triazole-5(4H)-thione () has a well-defined crystalline structure, whereas the octyl chain in the target compound likely reduces crystallinity, increasing oily or waxy characteristics.
  • Solubility trends: Polar substituents (e.g., nitro in SB1, ) enhance water solubility, while alkyl chains (e.g., octyl) favor organic solvents.

Crystallographic and Computational Insights

  • The absence of crystallographic data for this compound contrasts with detailed studies on analogs like 3-phenyl-5-p-tolyl-1H-1,2,4-triazole (), where aryl stacking dominates lattice interactions. Computational modeling using software like SHELX () could predict its crystal packing, leveraging the octyl chain’s flexibility.

Q & A

Q. How can the physicochemical properties (e.g., logP, solubility) of this compound be experimentally determined?

  • LogP Measurement : Use the shake-flask method with octanol/water partitioning, validated via HPLC retention time comparisons. For accurate concentration calculations, apply the formula: Mass (g)=Concentration (mol/L)×Volume (L)×Molecular Weight (g/mol)\text{Mass (g)} = \text{Concentration (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}

    as outlined in .

  • Solubility : Conduct turbidimetric assays in solvents like ethanol or DMSO, monitored via UV-Vis spectroscopy at λmax \sim264 nm (similar to triazole derivatives in ).

Q. What spectroscopic techniques are most effective for characterizing 1,2,4-triazole derivatives like this compound?

  • NMR : 1^1H and 13^{13}C NMR can identify alkyl chain configurations and triazole ring substitution patterns.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione (R factor = 0.042) .

Advanced Research Questions

Q. How can structural modifications to the octyl or ethyl groups influence the compound’s bioactivity (e.g., COX-2 inhibition)?

  • Experimental Design :
    • Synthesize analogs with varying alkyl chain lengths (e.g., methyl, hexyl) using methods from .
    • Test COX-2 inhibition via enzyme-linked immunosorbent assays (ELISA) or in vitro cyclooxygenase activity assays.
    • Correlate chain length with IC50 values to establish structure-activity relationships (SARs), referencing the enhanced activity of 5-aryl-1H-1,2,4-triazoles in .

Q. How do conflicting data on triazole derivatives’ biological activities arise, and how can researchers address these discrepancies?

  • Analysis of Contradictions : Differences may stem from impurities (e.g., unreacted intermediates), solvent effects on solubility, or assay variability (e.g., cell line sensitivity).
  • Resolution Strategies :
    • Reproduce experiments under controlled conditions (e.g., standardized solvent systems).
    • Use advanced purification techniques (e.g., preparative HPLC) and quantify purity via mass spectrometry .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodology :
    • Perform kinetic studies under varying pH and temperature conditions.
    • Use density functional theory (DFT) calculations to model electron density distribution on the triazole ring, identifying reactive sites (e.g., N1 vs. N4 positions).
  • Reference : Similar approaches were applied to thiadiazole derivatives in .

Q. How can researchers design experiments to study the environmental fate of this compound (e.g., adsorption on indoor surfaces)?

  • Experimental Framework :
    • Simulate indoor environments using chamber studies with controlled humidity and oxidant levels .
    • Analyze surface adsorption via microspectroscopic imaging (e.g., AFM or ToF-SIMS) to track molecular interactions.

Methodological Resources

  • Synthesis & Purification : Silica gel chromatography (toluene/dioxane or methylene chloride/methanol gradients) .
  • Structural Analysis : Single-crystal X-ray diffraction (Rigaku RAPID-AUTO system) .
  • Data Interpretation : Use SAR models and statistical tools (e.g., ANOVA for bioactivity comparisons).

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